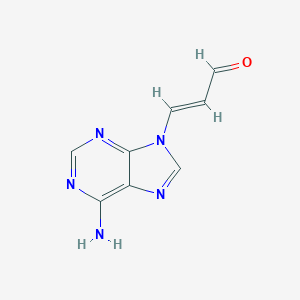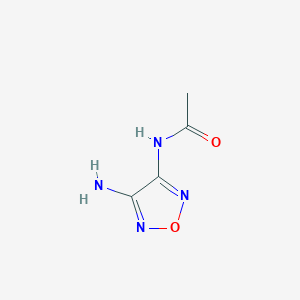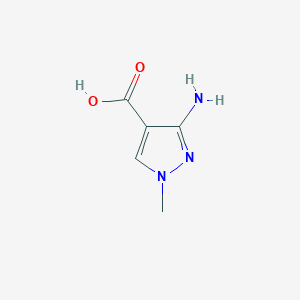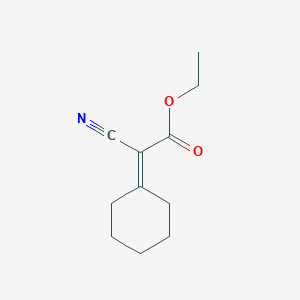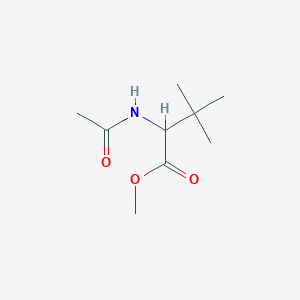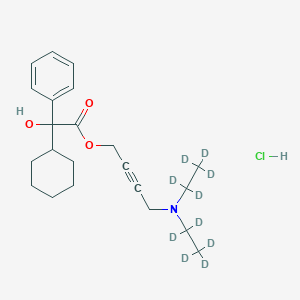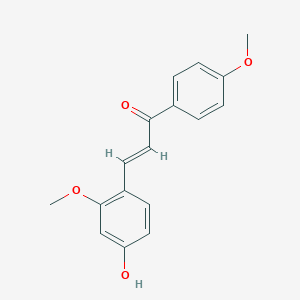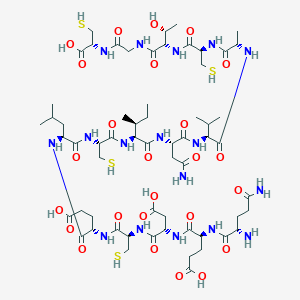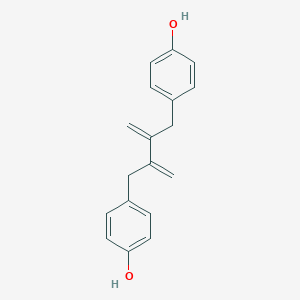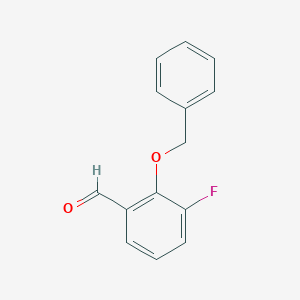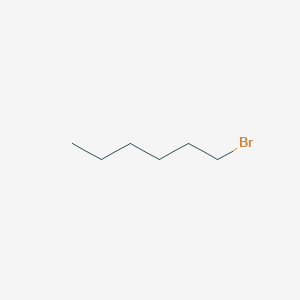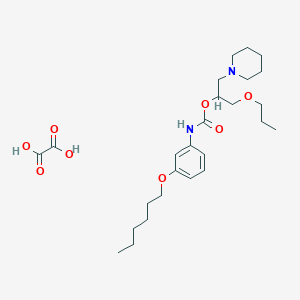
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a member of the carbamate class of compounds and has been found to exhibit various biological activities.
Mécanisme D'action
The exact mechanism of action of Carbamic acid, (3-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA). It has also been suggested that Carbamic acid, (3-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) may have an effect on the activity of voltage-gated ion channels.
Effets Biochimiques Et Physiologiques
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been shown to have various biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as serotonin and dopamine in the brain. It has also been shown to decrease the levels of inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Additionally, Carbamic acid, (3-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been found to have an effect on the activity of voltage-gated ion channels, which may contribute to its anticonvulsant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit various biological activities, making it a promising candidate for further research. However, the limitations of Carbamic acid, (3-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for Carbamic acid, (3-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) research. One direction is to further investigate its potential as an anti-inflammatory and analgesic agent. Another direction is to explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of Carbamic acid, (3-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) can be achieved through various methods. One of the most commonly used methods involves the reaction of 1-(1-piperidinylmethyl)-2-propoxyethanol with 3-(hexyloxy)phenyl isocyanate in the presence of a suitable solvent. The resulting product is then reacted with ethanedioic acid to obtain Carbamic acid, (3-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1).
Applications De Recherche Scientifique
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been found to exhibit various biological activities. It has been shown to have anticonvulsant, antinociceptive, and antidepressant properties. It has also been found to have potential as an anti-inflammatory and analgesic agent. Additionally, Carbamic acid, (3-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
143503-41-7 |
|---|---|
Nom du produit |
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) |
Formule moléculaire |
C26H42N2O8 |
Poids moléculaire |
510.6 g/mol |
Nom IUPAC |
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-hexoxyphenyl)carbamate |
InChI |
InChI=1S/C24H40N2O4.C2H2O4/c1-3-5-6-10-17-29-22-13-11-12-21(18-22)25-24(27)30-23(20-28-16-4-2)19-26-14-8-7-9-15-26;3-1(4)2(5)6/h11-13,18,23H,3-10,14-17,19-20H2,1-2H3,(H,25,27);(H,3,4)(H,5,6) |
Clé InChI |
BFYAESICCLDSBH-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
SMILES canonique |
CCCCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
Synonymes |
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propox yethyl ester, ethanedioate (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



